2-(Difluoromethyl)benzo[d]oxazole-7-acetic acid
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Overview
Description
2-(Difluoromethyl)benzo[d]oxazole-7-acetic acid is a compound belonging to the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure, making them versatile in various chemical reactions and biological interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including 2-(Difluoromethyl)benzo[d]oxazole-7-acetic acid, typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, the reaction between 2-aminophenol and 4-amino benzaldehyde in ethanol using lead(IV) acetate in acetic acid under reflux conditions is a common method .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic methodologies. These methods may include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)benzo[d]oxazole-7-acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the difluoromethyl and acetic acid moieties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like halogens and nucleophiles . Reaction conditions often involve solvents like ethanol, acetic acid, and isopropanol, with catalysts such as zinc bromide and lead(IV) acetate .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole-7-acetic acid derivatives, while substitution reactions may produce various substituted benzoxazole compounds .
Scientific Research Applications
2-(Difluoromethyl)benzo[d]oxazole-7-acetic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzoxazole derivatives, which are used in various chemical reactions and studies
Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, antiviral, and anticancer properties
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, such as anti-inflammatory and anticancer agents
Industry: Benzoxazole derivatives are used in the development of new materials, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-7-acetic acid involves its interaction with various biological targets. The compound can bind to enzymes and receptors, modulating their activity through non-covalent interactions . For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its anticancer activity may be attributed to its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Comparison: Compared to these similar compounds, 2-(Difluoromethyl)benzo[d]oxazole-7-acetic acid is unique due to the presence of the difluoromethyl group, which enhances its biological activity and stability . The difluoromethyl group can improve the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C10H7F2NO3 |
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Molecular Weight |
227.16 g/mol |
IUPAC Name |
2-[2-(difluoromethyl)-1,3-benzoxazol-7-yl]acetic acid |
InChI |
InChI=1S/C10H7F2NO3/c11-9(12)10-13-6-3-1-2-5(4-7(14)15)8(6)16-10/h1-3,9H,4H2,(H,14,15) |
InChI Key |
CDOZGCMNCGNDJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)C(F)F)CC(=O)O |
Origin of Product |
United States |
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